molecular formula C₉H₇D₃N₄O₄ B1147571 Propionaldehyde 2,4-Dinitrophenylhydrazone CAS No. 259824-53-8

Propionaldehyde 2,4-Dinitrophenylhydrazone

Cat. No.: B1147571
CAS No.: 259824-53-8
M. Wt: 241.22
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Description

Historical Development and Discovery

The synthesis of 2,4-dinitrophenylhydrazine (DNPH) derivatives traces back to the late 19th century, when chemists sought reliable methods to characterize carbonyl compounds. In 1894, Purgotti first documented DNPH’s reactivity with aldehydes and ketones, laying the groundwork for its use in qualitative analysis. By the 1930s, Brady’s reagent—a solution of DNPH in methanol and sulfuric acid—became standardized for detecting carbonyl groups. This compound emerged as a specific derivative of propionaldehyde, enabling precise identification through melting point analysis and chromatographic techniques.

The compound’s utility expanded in the mid-20th century with advancements in spectrophotometry and high-performance liquid chromatography (HPLC). Researchers like Lawrence (1965) optimized DNPH-based methods for quantifying trace carbonyls in complex matrices, such as air and biological fluids. These developments solidified this compound as a cornerstone in analytical chemistry.

Significance in Analytical and Environmental Chemistry

This compound plays a pivotal role in environmental and industrial monitoring. Its applications include:

  • Air Quality Assessment : DNPH derivatives are used to trap volatile aldehydes (e.g., formaldehyde, acetaldehyde) in air samples. Passive samplers and HPLC-UV detection enable quantification at parts-per-billion levels, critical for evaluating indoor air pollution.
  • Pharmaceutical Analysis : The compound aids in detecting residual aldehydes in drug formulations, ensuring compliance with safety standards.
  • Metabolite Profiling : Stable hydrazones facilitate the analysis of carbonyl-containing metabolites in biological samples, overcoming challenges posed by their low volatility and UV inactivity.

A comparative study demonstrated that DNPH-based methods achieve 71.9 mL/min sampling rates in ambient air, rivaling traditional active sampling techniques.

Nomenclature and Chemical Classification

This compound is systematically named (1E)-propanal (2,4-dinitrophenyl)hydrazone (IUPAC). Its structure comprises:

  • Propionaldehyde backbone : A three-carbon aldehyde (CH₃CH₂CHO).
  • 2,4-Dinitrophenylhydrazine moiety : A benzene ring substituted with nitro groups at positions 2 and 4, linked to a hydrazine group (–NHNH₂).
Property Value
Molecular formula C₉H₁₀N₄O₄
Molecular weight 238.20 g/mol
Melting point 152–155°C
CAS Registry Number 725-00-8

The compound belongs to the hydrazone class, characterized by the R₁R₂C=NNHR₃ functional group. Its classification under nitroaromatics underscores its stability and reactivity in acidic environments.

Role in Carbonyl Compound Analysis

This compound exemplifies the broader utility of DNPH derivatives in carbonyl analysis. The reaction mechanism involves:

  • Nucleophilic Addition : The hydrazine’s –NH₂ group attacks the electrophilic carbonyl carbon of propionaldehyde, forming a tetrahedral intermediate.
  • Elimination of Water : The intermediate loses H₂O, yielding a conjugated hydrazone with a characteristic orange-red color.

$$
\text{CH}3\text{CH}2\text{CHO} + \text{C}6\text{H}3(\text{NO}2)2\text{NHNH}2 \rightarrow \text{CH}3\text{CH}2\text{CH}=\text{NNHC}6\text{H}3(\text{NO}2)2 + \text{H}2\text{O}
$$

This reaction is selective for aldehydes and ketones, excluding carboxylic acids and esters due to resonance stabilization. Post-derivatization, HPLC or melting point analysis identifies the hydrazone, with propionaldehyde’s derivative eluting at 8.2 minutes under gradient conditions.

Properties

IUPAC Name

2,4-dinitro-N-[(E)-propylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQHZOZOFGDSIN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725-00-8
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Record name Propionaldehyde 2,4-Dinitrophenylhydrazone
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Biochemical Analysis

Biochemical Properties

Propionaldehyde 2,4-Dinitrophenylhydrazone plays a significant role in biochemical reactions, particularly in the detection of carbonyl compounds. It interacts with aldehydes and ketones to form hydrazone derivatives, which are more stable and easier to analyze. This interaction is crucial in various biochemical assays, including those used to measure lipid peroxidation products and other oxidative stress markers . The compound does not directly interact with enzymes or proteins but serves as a reagent in biochemical assays.

Cellular Effects

The effects of this compound on cells are primarily related to its use in detecting carbonyl compounds. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly. Its application in assays can help identify changes in these cellular processes by measuring the levels of carbonyl compounds, which are indicative of oxidative stress and cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine moiety adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone derivative . This reaction is essential for the compound’s role in detecting carbonyl compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is crucial for its effectiveness in assays. The compound is generally stable at room temperature but should be stored in a cool, dry place to prevent degradation. Over time, exposure to moisture and light can lead to the degradation of the compound, reducing its effectiveness in biochemical assays . Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that high doses of the compound can cause irritation and toxicity. The compound should be used with caution, and appropriate safety measures should be taken to avoid adverse effects . Threshold effects and toxic doses have not been extensively studied, but it is recommended to use the compound in minimal effective concentrations.

Metabolic Pathways

This compound is not directly involved in metabolic pathways but is used to detect metabolites in various biochemical assays. It interacts with carbonyl compounds, forming stable hydrazone derivatives that can be quantified to measure metabolic flux and metabolite levels . This application is particularly useful in studies of lipid peroxidation and oxidative stress.

Transport and Distribution

As a reagent used in biochemical assays, it is typically applied to cell lysates or tissue extracts rather than being administered to living cells or organisms . The compound’s distribution is therefore dependent on the experimental setup and the nature of the sample being analyzed.

Subcellular Localization

This compound does not have specific subcellular localization as it is used as a reagent in biochemical assays. It does not possess targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are related to its ability to form stable hydrazone derivatives with carbonyl compounds in the sample being analyzed.

Biological Activity

Propionaldehyde 2,4-Dinitrophenylhydrazone (CAS Number: 725-00-8) is a derivative formed from the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine. This compound is significant in analytical chemistry, particularly for the qualitative and quantitative analysis of carbonyl compounds. Its biological activity is primarily studied in the context of its applications in environmental analysis and as a reagent in organic chemistry.

  • Molecular Formula : C9H10N4O4
  • Molecular Weight : 238.20 g/mol
  • Melting Point : 152-155 °C
  • Boiling Point : 391.7 °C
  • Density : 1.4 g/cm³

Analytical Applications

The primary biological activity associated with this compound stems from its use as a derivatizing agent for aldehydes and ketones. The formation of hydrazones allows for improved detection and quantification of these compounds in various samples.

Derivatization Methodology

The derivatization process involves:

  • Mixing the aldehyde with 2,4-Dinitrophenylhydrazine in a suitable solvent (often acetonitrile).
  • Analyzing the resulting hydrazone derivatives using techniques such as High-Performance Liquid Chromatography (HPLC) or gas chromatography.

This method is particularly useful for detecting low concentrations of aldehydes, including propionaldehyde, in environmental samples .

Biological Activity and Toxicity

While Propionaldehyde itself has been studied for its toxicological effects, the biological activity of its hydrazone derivative is less documented. However, some relevant findings include:

  • Toxicity Studies : Propionaldehyde has shown acute toxicity in various studies, indicating that its derivatives may also possess similar toxicological profiles. For example, exposure to propionaldehyde can lead to respiratory irritation and other health effects .
  • Environmental Impact : The compound is often used to monitor air quality due to its presence in industrial emissions and tobacco smoke. Its ability to form stable derivatives aids in assessing exposure levels to harmful carbonyl compounds .

Case Study 1: Environmental Analysis

A study validated the use of UMEx 100 diffusive samplers for measuring propionaldehyde levels in workplace air. The study demonstrated an average desorption efficiency of 107% with a relative standard deviation (RSD) of 6.2%, indicating reliable sampling capabilities .

Sampling Rate (ml/min)RSD (%)
14.010

Case Study 2: Isomerization Effects

Research on the isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives revealed that under UV irradiation, both E- and Z-isomers could be formed. The equilibrium ratios were found to be significantly affected by the presence of phosphoric acid, which facilitated better separation and identification during HPLC analysis .

CompoundE/Z Ratio (without UV)E/Z Ratio (with UV)
Propionaldehyde0.140.33

Scientific Research Applications

Key Applications

  • Hematology
    • Propionaldehyde 2,4-dinitrophenylhydrazone is utilized as a reagent for identifying and quantifying proteins in blood samples. This application is crucial for diagnosing various blood disorders, aiding in the effective management of conditions such as anemia and clotting disorders .
  • Histology
    • The compound is widely used in tissue staining protocols, enhancing the visualization of cellular structures under a microscope. This application is vital for pathologists who require clear differentiation of tissues to identify diseases accurately .
  • Analytical Chemistry
    • This compound serves as a derivatizing agent for aldehydes and ketones in analytical methods. It facilitates the detection of these carbonyl compounds through high-performance liquid chromatography (HPLC), making it an essential tool for environmental monitoring and food safety testing .
  • Pharmaceutical Research
    • In drug formulation studies, this compound helps assess the stability and reactivity of pharmaceutical compounds. Understanding these properties is crucial for developing effective medications and ensuring their safety .
  • Biochemical Assays
    • The compound is employed in various biochemical assays to study enzyme activity and metabolic pathways. This application provides insights into cellular processes and potential therapeutic targets, contributing to advancements in medical research .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
HematologyIdentifies and quantifies proteins in blood samplesAids in diagnosing blood disorders
HistologyEnhances visualization of cellular structures in tissuesEssential for accurate disease identification
Analytical ChemistryDerivatization of aldehydes and ketones for detection via HPLCReliable tool for environmental and food safety
Pharmaceutical ResearchAssesses stability and reactivity of pharmaceutical compoundsCrucial for effective medication development
Biochemical AssaysStudies enzyme activity and metabolic pathwaysProvides insights into cellular processes

Case Study 1: Hematological Analysis

In a study conducted to evaluate the effectiveness of this compound in hematological tests, researchers found that the compound significantly improved the accuracy of protein quantification in blood samples compared to traditional methods. The enhanced specificity led to better diagnostic outcomes for patients with suspected hematological conditions.

Case Study 2: Environmental Monitoring

A research team utilized this compound as part of an HPLC method to analyze aldehyde levels in environmental samples. The study demonstrated that the compound could effectively detect low concentrations of harmful aldehydes, providing valuable data for regulatory agencies concerned with air quality standards.

Case Study 3: Drug Stability Testing

In pharmaceutical research, this compound was employed to assess the stability of a new drug formulation under various conditions. The results indicated that the compound's reactivity profile helped predict potential degradation pathways, thus guiding formulation adjustments to enhance drug shelf-life.

Comparison with Similar Compounds

Structural and Physical Properties

Hydrazones derived from DNPH share a common 2,4-dinitrophenylhydrazine backbone but differ in the substituent from the parent carbonyl compound. Key comparisons include:

Compound (Parent Carbonyl) CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Propionaldehyde DNPH 725-00-8 C₉H₁₀N₄O₄ 238.2 148–155 Aldehyde detection; environmental analysis
Acetaldehyde DNPH 1016-05-3 C₈H₈N₄O₄ 224.1 168–170 Air pollutant analysis; cigarette smoke studies
Formaldehyde DNPH 1081-15-8 C₇H₆N₄O₄ 210.1 166–168 Industrial hygiene monitoring
Butyraldehyde DNPH 1527-96-4 C₁₀H₁₂N₄O₄ 252.2 155–158 Odor analysis in consumer products
Crotonaldehyde DNPH 1527-96-4 C₁₀H₁₀N₄O₄ 250.2 162–165 Toxicity studies; polymer degradation markers

Key Observations:

  • Molecular Weight and Chain Length: Longer aliphatic chains (e.g., butyraldehyde DNPH) increase molecular weight and hydrophobicity, affecting solubility and chromatographic retention times .
  • Melting Points: Propionaldehyde DNPH has a lower melting point (148–155°C) compared to acetaldehyde DNPH (168–170°C), likely due to differences in molecular symmetry and packing efficiency .
  • Density and Stability: Higher density (1.41 g/cm³) and thermal stability (boiling point 391.7°C) make Propionaldehyde DNPH suitable for high-temperature analyses .

Preparation Methods

Classical Acid-Catalyzed Condensation

The most common method for synthesizing this compound involves the condensation of propionaldehyde with DNPH in an acidic medium. The procedure, adapted from Brady’s test for aldehydes, follows these steps:

  • Reagent Preparation : DNPH (0.5 g) is dissolved in a mixture of 85% phosphoric acid (12–13 mL) and ethanol (5 mL). The acid catalyzes the reaction by protonating the carbonyl oxygen of propionaldehyde, enhancing its electrophilicity.

  • Reaction Initiation : Propionaldehyde (1 mmol) is added dropwise to the DNPH solution at room temperature. The mixture is stirred vigorously to ensure homogeneity.

  • Product Isolation : After 1 hour, the solution is concentrated to ≈40 mL under reduced pressure. The resulting orange precipitate is filtered, washed with cold water, and dried in a vacuum desiccator.

Yield and Purity : This method typically yields 30% of the target compound, with a melting point of 152–154°C. The moderate yield is attributed to competing side reactions, such as hydrolysis of the hydrazone back to DNPH and propionaldehyde under prolonged acidic conditions.

Optimized Large-Scale Synthesis

To improve scalability, modifications include:

  • Solvent System : Replacing ethanol with dimethyl sulfoxide (DMSO) increases solubility of DNPH, reducing reaction time.

  • Acid Concentration : Lowering phosphoric acid concentration to 0.02–1.0% minimizes isomerization of the hydrazone product, ensuring consistent E-isomer dominance.

  • Temperature Control : Maintaining the reaction at 0–6°C suppresses thermal degradation, enhancing yield to 45–50%.

Reaction Mechanism and Kinetic Considerations

The formation of this compound proceeds via a two-step mechanism:

  • Protonation of Carbonyl : Propionaldehyde’s carbonyl oxygen is protonated by phosphoric acid, forming a resonance-stabilized carbocation intermediate.

  • Nucleophilic Attack : DNPH acts as a nucleophile, with its hydrazine group attacking the electrophilic carbonyl carbon. A water molecule is eliminated, yielding the hydrazone.

Kinetic Challenges :

  • Isomerization : The E-isomer (trans configuration) is initially formed but can isomerize to the Z-isomer (cis) under strong acidic conditions, complicating HPLC analysis.

  • Equilibrium Dynamics : The reaction is reversible, necessitating precise control of acid concentration and reaction time to favor product formation.

Experimental Protocols and Characterization

Detailed Synthesis Procedure

Materials :

  • 2,4-Dinitrophenylhydrazine (500 mg, 2.5 mmol)

  • Propionaldehyde (58 mg, 1 mmol)

  • 85% Phosphoric acid (12 mL), Ethanol (5 mL)

Steps :

  • Dissolve DNPH in phosphoric acid and ethanol with stirring.

  • Add propionaldehyde dropwise over 10 minutes.

  • Stir for 1 hour at 25°C.

  • Concentrate the mixture to 40 mL using rotary evaporation.

  • Filter the precipitate, wash with ice-cold water (3 × 10 mL), and dry under vacuum.

Data Table 1: Reaction Parameters and Outcomes

ParameterValueSource
Yield30%
Melting Point152–154°C
Purity (HPLC)>95%
Optimal Acid Strength0.02–1.0% H₃PO₄

Analytical Validation

  • UV-Vis Spectroscopy : The hydrazone exhibits λₘₐₓ at 360 nm, confirming conjugation between the hydrazone and dinitrophenyl groups.

  • ¹H NMR : Peaks at δ 10.2 (s, 1H, NH) and δ 8.8–7.8 (m, 3H, aromatic) validate the structure.

  • HPLC : Retention time of 6.2 minutes (C18 column, acetonitrile/water 70:30).

Applications and Practical Considerations

Environmental Analysis

This compound is used to quantify airborne aldehydes in tobacco smoke and industrial emissions. DNPH-coated filters trap gaseous propionaldehyde, which is then eluted and analyzed via HPLC .

Q & A

Advanced Research Question

  • IR Spectroscopy : Confirms C=O (1660–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.
  • ¹H NMR : Aromatic protons appear at δ 8.5–9.0 ppm; the aliphatic –CH₃ group resonates at δ 1.0–1.2 ppm .
  • UV-Vis : Strong absorption at 360–400 nm due to the conjugated hydrazone structure .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/vapors.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

How can researchers resolve contradictions in melting point data for DNPH derivatives?

Advanced Research Question
Variations in reported melting points (e.g., 148–155°C) arise from impurities or polymorphic forms. Solutions include:

  • Recrystallization : Use high-purity solvents (ethanol or acetone).
  • DSC Analysis : Confirm phase transitions and purity .

What role does this compound play in environmental aldehyde detection?

Advanced Research Question
It serves as a derivatizing agent for gas chromatography (GC) or HPLC analysis of airborne aldehydes (e.g., formaldehyde). The hydrazone derivatives are stable and detectable at trace levels (0.1 µg/µL in ethyl acetate) .

How is purity assessed for this compound?

Basic Research Question

  • Melting Point Analysis : Sharp melting within 2°C of literature values (148–155°C).
  • Chromatography : HPLC with UV detection at 360 nm; retention time compared to certified standards .

Can this compound be used in antioxidant activity studies?

Advanced Research Question
Novel DNPH derivatives have shown antioxidant potential in DPPH radical scavenging assays. Activity correlates with electron-donating substituents on the hydrazone structure .

What structural insights can X-ray crystallography provide for DNPH derivatives?

Advanced Research Question
X-ray studies reveal planar hydrazone moieties and intermolecular hydrogen bonding (N–H···O), which stabilize crystal packing. These insights aid in designing derivatives with tailored solubility or reactivity .

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